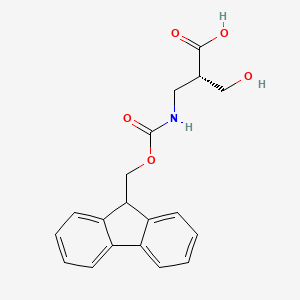

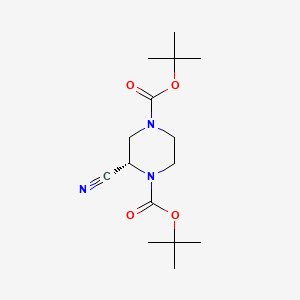

(2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .Applications De Recherche Scientifique

Crystal Structure and Chemical Synthesis

Crystal Structure Analysis : The analysis of related compounds has contributed to understanding molecular conformations and intermolecular interactions in crystals. For example, studies have shown how the pyrrolidine ring adopts specific conformations and how molecules link into chains via hydrogen bonds in the crystal structure, which is crucial for designing crystalline materials with desired properties (Yuan et al., 2010).

Chemical Synthesis and Reactivity : Research has explored the reactivity of cyclic amines, including pyrrolidine, with α,β-unsaturated aldehydes and ketones, demonstrating the utility of these compounds in synthetic organic chemistry for creating complex molecular architectures (Kang et al., 2015).

Enzymatic Synthesis and Biocatalysis

Enzymatic Aldol Reactions : The use of enzymes for the synthesis of amino acid derivatives demonstrates the applicability of (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid derivatives in creating chiral building blocks for pharmaceuticals. Enzymes can catalyze aldol additions of pyruvate to amino aldehyde derivatives, producing chiral α-substituted amino acids and hydroxy carboxylic acids with high selectivity and yield (Hernández et al., 2017).

Antimicrobial Activity : Compounds synthesized from related chemical structures have shown significant antimicrobial activities, indicating potential applications in developing new antibiotics or preservatives (Pund et al., 2020).

Organocatalysis

- Asymmetric Organocatalysis : Derivatives of pyrrolidine, including those related to (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, have been used as organocatalysts in asymmetric syntheses. These applications underscore the role of such compounds in facilitating stereoselective chemical reactions, essential for producing chiral drugs and other active molecules (Zlotin, 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTYSXLMVYGBJO-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662519 |

Source

|

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid | |

CAS RN |

1279034-98-8 |

Source

|

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)

![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)